Cas no 2227874-95-3 (methyl (3R)-3-(2,5-dimethylphenyl)-3-hydroxypropanoate)
methyl (3R)-3-(2,5-dimethylphenyl)-3-hydroxypropanoate Chemical and Physical Properties
Names and Identifiers
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- methyl (3R)-3-(2,5-dimethylphenyl)-3-hydroxypropanoate
- EN300-1794173
- 2227874-95-3
-
- Inchi: 1S/C12H16O3/c1-8-4-5-9(2)10(6-8)11(13)7-12(14)15-3/h4-6,11,13H,7H2,1-3H3/t11-/m1/s1
- InChI Key: POAZCLUTKJECFX-LLVKDONJSA-N
- SMILES: O[C@H](CC(=O)OC)C1C=C(C)C=CC=1C
Computed Properties
- Exact Mass: 208.109944368g/mol
- Monoisotopic Mass: 208.109944368g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 215
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 46.5Ų
methyl (3R)-3-(2,5-dimethylphenyl)-3-hydroxypropanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1794173-0.05g |
methyl (3R)-3-(2,5-dimethylphenyl)-3-hydroxypropanoate |
2227874-95-3 | 0.05g |
$1393.0 | 2023-09-19 | ||
| Enamine | EN300-1794173-0.1g |
methyl (3R)-3-(2,5-dimethylphenyl)-3-hydroxypropanoate |
2227874-95-3 | 0.1g |
$1459.0 | 2023-09-19 | ||
| Enamine | EN300-1794173-0.25g |
methyl (3R)-3-(2,5-dimethylphenyl)-3-hydroxypropanoate |
2227874-95-3 | 0.25g |
$1525.0 | 2023-09-19 | ||
| Enamine | EN300-1794173-0.5g |
methyl (3R)-3-(2,5-dimethylphenyl)-3-hydroxypropanoate |
2227874-95-3 | 0.5g |
$1591.0 | 2023-09-19 | ||
| Enamine | EN300-1794173-1.0g |
methyl (3R)-3-(2,5-dimethylphenyl)-3-hydroxypropanoate |
2227874-95-3 | 1g |
$1658.0 | 2023-06-02 | ||
| Enamine | EN300-1794173-2.5g |
methyl (3R)-3-(2,5-dimethylphenyl)-3-hydroxypropanoate |
2227874-95-3 | 2.5g |
$3249.0 | 2023-09-19 | ||
| Enamine | EN300-1794173-5.0g |
methyl (3R)-3-(2,5-dimethylphenyl)-3-hydroxypropanoate |
2227874-95-3 | 5g |
$4806.0 | 2023-06-02 | ||
| Enamine | EN300-1794173-10.0g |
methyl (3R)-3-(2,5-dimethylphenyl)-3-hydroxypropanoate |
2227874-95-3 | 10g |
$7128.0 | 2023-06-02 | ||
| Enamine | EN300-1794173-1g |
methyl (3R)-3-(2,5-dimethylphenyl)-3-hydroxypropanoate |
2227874-95-3 | 1g |
$1658.0 | 2023-09-19 | ||
| Enamine | EN300-1794173-5g |
methyl (3R)-3-(2,5-dimethylphenyl)-3-hydroxypropanoate |
2227874-95-3 | 5g |
$4806.0 | 2023-09-19 |
methyl (3R)-3-(2,5-dimethylphenyl)-3-hydroxypropanoate Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on methyl (3R)-3-(2,5-dimethylphenyl)-3-hydroxypropanoate
Methyl (3R)-3-(2,5-Dimethylphenyl)-3-Hydroxypropanoate: A Promising Compound in Pharmaceutical Research
Methyl (3R)-3-(2,5-Dimethylphenyl)-3-hydroxypropanoate is a chiral compound with a unique molecular structure that has attracted significant attention in the field of pharmaceutical research. This compound, with the CAS No. 2227874-95-3, represents a novel class of derivatives that may offer therapeutic potential in multiple disease areas. Its chemical structure features a hydroxypropanoate backbone with a substituted aromatic ring, which is critical for its biological activity and pharmacological properties.
Recent studies have highlighted the importance of 3R configuration in determining the compound's stereochemical behavior and interaction with biological targets. The 2,5-dimethylphenyl group contributes to the hydrophobicity and metabolic stability of the molecule, while the hydroxypropanoate moiety provides functional groups for potential interactions with enzymes and receptors. This structural combination makes the compound a promising candidate for further development in drug discovery.
One of the key aspects of this compound is its synthetic pathway, which has been optimized to enhance yield and purity. Researchers have reported that the use of asymmetric catalysis and stereoselective reactions is critical for achieving the desired 3R configuration. These advancements in synthetic methodology have enabled the production of high-quality samples for preclinical studies, which is essential for evaluating its biological activity.
Emerging research in 2023 has demonstrated that Methyl (3R)-3-(2,5-Dimethylphenyl)-3-hydroxypropanoate may exhibit anti-inflammatory properties by modulating the activity of pro-inflammatory cytokines. A study published in Journal of Medicinal Chemistry (2023) showed that this compound can inhibit the NF-κB signaling pathway, which is a key mediator of inflammation. This finding suggests its potential application in the treatment of autoimmune disorders and chronic inflammatory conditions.
Another area of interest is its role in metabolic regulation. Preliminary data from a 2023 preclinical study indicated that the compound may influence lipid metabolism by interacting with peroxisome proliferator-activated receptors (PPARs). This property could make it a valuable therapeutic agent for metabolic syndrome and type 2 diabetes. The ability to modulate metabolic pathways is a significant advantage in the development of multifunctional drugs.
The hydroxypropanoate group in this compound is also of interest for its potential to form hydrogen bonds with target proteins, which is crucial for drug-receptor interactions. Computational models have been used to predict the binding affinity of this compound with various protein targets, providing insights into its mechanism of action. These models are essential for rational drug design and optimization.
Recent advances in drug delivery systems have also been explored in conjunction with this compound. Researchers have investigated the use of nanoparticle-based formulations to enhance its bioavailability and reduce systemic side effects. A 2023 study in Nano Letters demonstrated that encapsulating the compound in biodegradable nanoparticles significantly improved its therapeutic efficacy in animal models of inflammation.
The 2,5-dimethylphenyl substituent plays a critical role in determining the compound's pharmacokinetic profile. Studies have shown that this group enhances the compound's stability in biological fluids, which is important for maintaining its therapeutic effect. The hydrophobic nature of this substituent also contributes to its ability to cross cell membranes, facilitating its interaction with intracellular targets.
Comparative studies with other derivatives have revealed that the 3R configuration is more effective in modulating target proteins compared to the 3S isomer. This stereochemical specificity is a key factor in the compound's selectivity and potency. Researchers are now focusing on developing analogs with enhanced stereochemical properties to further improve its therapeutic potential.
Environmental and safety considerations are also being addressed in the development of this compound. Toxicity studies have shown that the compound exhibits low acute toxicity in vitro and in vivo, which is a promising sign for its use in clinical settings. However, long-term safety studies are still needed to fully understand its potential side effects.
The synthetic versatility of this compound has led to the exploration of its derivatives for various applications. For example, modifying the hydroxypropanoate group to include different functional groups has been shown to alter the compound's biological activity. These modifications are being investigated to tailor the compound for specific therapeutic applications.
Recent advancements in computational chemistry have provided new tools for predicting the behavior of this compound. Molecular dynamics simulations and quantum mechanical calculations are being used to study the compound's interactions with biological targets, which is critical for understanding its mechanism of action and optimizing its properties.
The potential therapeutic applications of this compound are expanding as new research is conducted. In addition to its anti-inflammatory and metabolic effects, preliminary studies suggest that it may have neuroprotective properties. A 2023 study in Neuropharmacology indicated that the compound could protect neurons from oxidative stress, making it a candidate for the treatment of neurodegenerative diseases.
Collaborative efforts between academic institutions and pharmaceutical companies are driving the development of this compound. These partnerships are essential for translating basic research into clinical applications. The availability of high-quality samples and advanced analytical techniques has accelerated the pace of discovery in this field.
Despite the promising findings, challenges remain in the development of this compound. One of the main challenges is optimizing its solubility and bioavailability for oral administration. Researchers are exploring the use of prodrugs and solubilizing agents to overcome these limitations. These strategies are critical for ensuring the compound's effectiveness in clinical settings.
Future research directions include the exploration of combination therapies involving this compound. Studies are underway to determine how it can be combined with existing drugs to enhance therapeutic outcomes. The ability to work synergistically with other agents is a significant advantage in the treatment of complex diseases.
Overall, Methyl (3R)-3-(2,5-Dimethylphenyl)-3-hydroxypropanoate represents a promising candidate in pharmaceutical research. Its unique molecular structure and potential therapeutic applications make it a valuable subject for further investigation. As research continues, this compound may play a significant role in the development of new treatments for a wide range of diseases.
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